p/m-Toluene sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

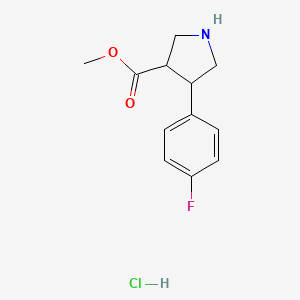

p/m-Toluene sulfonamide: is an organic compound belonging to the class of sulfonamides. It is a white crystalline solid that is soluble in water, ethanol, and acetone. The compound has a molecular weight of 171.22 g/mol and exhibits a melting point of approximately 137-141°C . This compound is composed of a toluene moiety attached to a sulfonamide group, featuring a benzene ring with a methyl group (CH3) attached to one carbon and a sulfonamide group (SO2NH2) attached to another .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Direct Amidation of Para-Toluenesulfonic Acid: This method involves dissolving anhydrous para-toluenesulfonic acid in dichloromethane, adding a catalyst (organic boronic acid) and a 5A molecular sieve, and stirring the mixture at -10 to 0°C.

Reaction with Ammonia: p-Toluene sulfonamide can be obtained by reacting toluenesulfonyl chloride with ammonia.

Industrial Production Methods: Industrial production of p/m-Toluene sulfonamide typically involves the direct amidation of para-toluenesulfonic acid or the reaction of toluenesulfonyl chloride with ammonia. These methods are optimized for high yield and purity, often exceeding 99% .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p/m-Toluene sulfonamide can undergo oxidation reactions using reagents like KMnO4, OsO4, and CrO3.

Reduction: Reduction reactions can be performed using H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, and NaBH4.

Common Reagents and Conditions:

Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.

Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.

Substitution: LDA, NEt3, Py, t-BuOK, DCC, SOCl2, RLi, RMgX, RCuLi, NH3, RNH2, NaOCH3.

Major Products: The major products formed from these reactions include various sulfonamides, sulfonic esters, and derivatives of ammonia .

Scientific Research Applications

Chemistry: p/m-Toluene sulfonamide is used as a key intermediate in the production of dyes, resins, and plasticizers. It serves as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final product .

Biology and Medicine: In biological research, this compound has been shown to inhibit cell proliferation in certain cancer cell lines by inducing G1 arrest of the cell cycle . It is also used in the synthesis of various pharmaceuticals and as a precursor for nitrogen-containing crown ethers .

Industry: The compound is widely used in the polymer industry as a curing agent and additive for high-performance materials . It is also employed in the synthesis of N-tosyl imines, which are useful intermediates in organic synthesis .

Mechanism of Action

p/m-Toluene sulfonamide exerts its effects by inhibiting carbonic anhydrase enzymes, which are involved in the regulation of pH and ion balance in cells . This inhibition disrupts cellular processes, leading to effects such as the arrest of the cell cycle in cancer cells . The compound targets multiple carbonic anhydrase isoforms, including carbonic anhydrase 2, 6, 9, and 12 .

Comparison with Similar Compounds

Sulfonamides: These include compounds like sulfanilamide and sulfamethoxazole, which are used as antibiotics.

Toluenesulfonyl Chloride: Used as a reagent in organic synthesis for introducing the sulfonamide group.

Uniqueness: p/m-Toluene sulfonamide is unique due to its dual functionality as both a nucleophile and an electrophile, making it a versatile intermediate in various chemical reactions . Its stability under normal conditions and low acute toxicity further contribute to its widespread use in industrial processes .

Properties

Molecular Formula |

C14H18N2O4S2 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

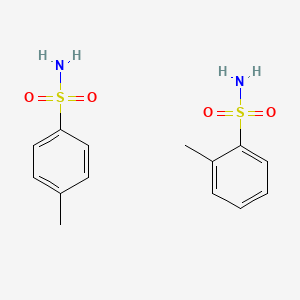

2-methylbenzenesulfonamide;4-methylbenzenesulfonamide |

InChI |

InChI=1S/2C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;1-6-4-2-3-5-7(6)11(8,9)10/h2*2-5H,1H3,(H2,8,9,10) |

InChI Key |

VXGAPBLISGTEKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N.CC1=CC=CC=C1S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-tridecoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13397772.png)

![2-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B13397779.png)

![13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13397787.png)

![6-tert-butyl-N-[4-tert-butyl-1-(5-tert-butyl-2,3-diphenyl-1H-indol-7-yl)hexa-3,5-dienyl]-N,9-bis(4-tert-butylphenyl)carbazol-2-amine](/img/structure/B13397810.png)

![Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-methyl-5-oxo-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13397827.png)

![disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate](/img/structure/B13397833.png)